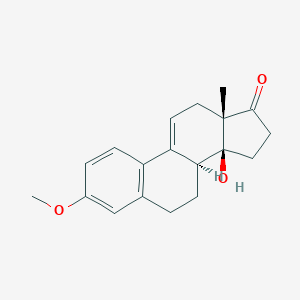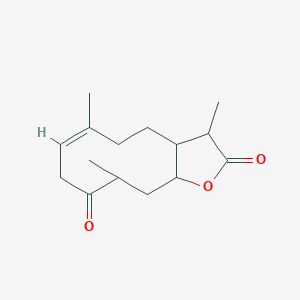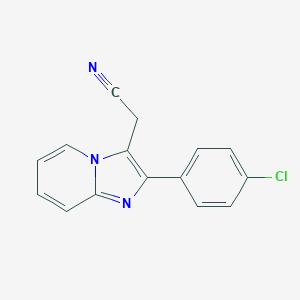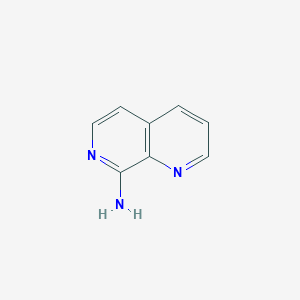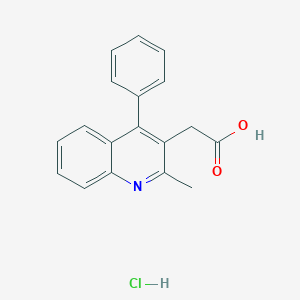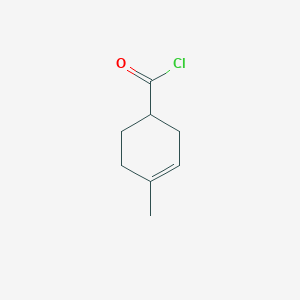
4-Methylcyclohex-3-ene-1-carbonyl chloride
Vue d'ensemble
Description
4-Methylcyclohex-3-ene-1-carbonyl chloride, also known as MCHC, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used in the synthesis of various organic compounds. MCHC is a colorless liquid with a pungent odor and is soluble in most organic solvents.
Mécanisme D'action
4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that can undergo various chemical reactions. It can react with a variety of nucleophiles such as amines, alcohols, and thiols. The reaction of 4-Methylcyclohex-3-ene-1-carbonyl chloride with nucleophiles results in the formation of a carbonyl group, which is an important functional group in organic chemistry.
Effets Biochimiques Et Physiologiques
4-Methylcyclohex-3-ene-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can react with biological molecules such as proteins and nucleic acids. The reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may lead to cytotoxicity and genotoxicity, which may have implications for its use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that can be used in a variety of chemical reactions. It is a useful reagent for the synthesis of various organic compounds. However, the high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride can also be a limitation, as it may react with unintended nucleophiles. Additionally, the pungent odor of 4-Methylcyclohex-3-ene-1-carbonyl chloride may make it difficult to work with in the laboratory.
Orientations Futures
There are several future directions for the use of 4-Methylcyclohex-3-ene-1-carbonyl chloride in scientific research. One area of interest is the synthesis of chiral compounds using 4-Methylcyclohex-3-ene-1-carbonyl chloride as a reagent. Chiral compounds are important in the pharmaceutical industry, and the use of 4-Methylcyclohex-3-ene-1-carbonyl chloride may provide a more efficient and cost-effective method for their synthesis. Another area of interest is the development of new reactions using 4-Methylcyclohex-3-ene-1-carbonyl chloride as a reactive intermediate. The high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may lead to the discovery of new chemical reactions that can be used in the synthesis of various organic compounds.
Conclusion:
In conclusion, 4-Methylcyclohex-3-ene-1-carbonyl chloride is a highly reactive compound that is widely used in scientific research. It is a useful reagent for the synthesis of various organic compounds and has several potential future directions for research. However, the high reactivity of 4-Methylcyclohex-3-ene-1-carbonyl chloride may also have implications for its use in scientific research, and further studies are needed to fully understand its biochemical and physiological effects.
Applications De Recherche Scientifique
4-Methylcyclohex-3-ene-1-carbonyl chloride is widely used in scientific research as a reactive intermediate in the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 4-Methylcyclohex-3-ene-1-carbonyl chloride is also used as a reagent in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Propriétés
Numéro CAS |
16695-95-7 |
|---|---|
Nom du produit |
4-Methylcyclohex-3-ene-1-carbonyl chloride |
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
4-methylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3 |
Clé InChI |
NZZITUYJLJVUTI-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C(=O)Cl |
SMILES canonique |
CC1=CCC(CC1)C(=O)Cl |
Synonymes |
3-Cyclohexene-1-carbonyl chloride, 4-methyl- (8CI,9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

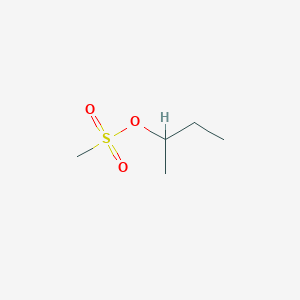
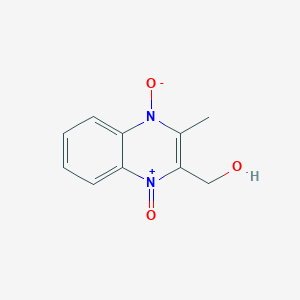

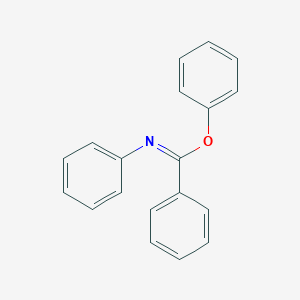
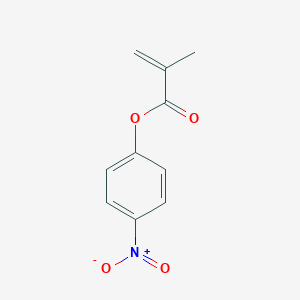

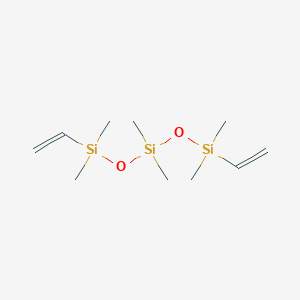
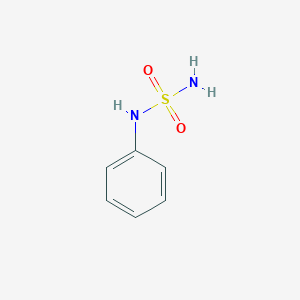
![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
